Lipophilicity Comparison: Lower LogP than Isobutylamine
2-Methoxy-2-methylpropan-1-amine exhibits a predicted ACD/LogP of 0.04, which is significantly lower than that of the structurally related primary amine isobutylamine (LogP = 0.73) [1]. This 0.69 log unit difference corresponds to an approximately 4.9-fold decrease in octanol-water partition coefficient, indicating substantially reduced lipophilicity [2]. This alteration can impact membrane permeability and metabolic stability in drug candidates derived from this building block .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.04 |
| Comparator Or Baseline | Isobutylamine: LogP = 0.73 |
| Quantified Difference | ΔLogP = -0.69 (~4.9-fold lower partitioning) |
| Conditions | Predicted values using ACD/Labs Percepta Platform |
Why This Matters
Lower lipophilicity can reduce non-specific binding, improve aqueous solubility, and alter metabolic profiles, making 2-Methoxy-2-methylpropan-1-amine a preferred starting material when reduced LogP is desired in a final compound.
- [1] ChemSpider. 2-Methoxy-2-methylpropylamine. CSID:9963815. Available at: https://legacy.chemspider.com/Chemical-Structure.9963815.html. View Source
- [2] Sielc. Isobutylamine. 2018. Available at: https://www.sielc.com/Isobutylamine.html. View Source
